n,5,7,7-Tetramethyloct-1-yn-3-amine

Description

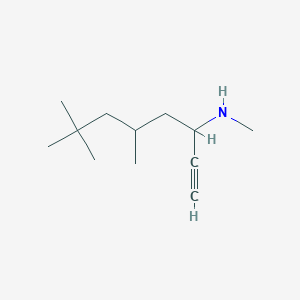

This compound is an alkyne-containing tertiary amine with a branched alkyl chain.

Properties

CAS No. |

5413-17-2 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N,5,7,7-tetramethyloct-1-yn-3-amine |

InChI |

InChI=1S/C12H23N/c1-7-11(13-6)8-10(2)9-12(3,4)5/h1,10-11,13H,8-9H2,2-6H3 |

InChI Key |

ADWZMUVGRLHOTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C#C)NC)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5,7,7-Tetramethyloct-1-yn-3-amine typically involves the following steps:

Alkyne Formation: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by efficient purification processes such as distillation or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,5,7,7-Tetramethyloct-1-yn-3-amine can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.

Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated amines.

Substitution: Formation of N-substituted amines.

Scientific Research Applications

Chemistry: N,5,7,7-Tetramethyloct-1-yn-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which N,5,7,7-Tetramethyloct-1-yn-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are important in drug design and development . The amine group can interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetically, comparisons might involve:

a. Structural Analogs

- Oct-1-yn-3-amine derivatives : Substitution patterns (e.g., methyl groups at positions 5,7,7) influence steric hindrance and electronic properties.

- Branched aliphatic amines : Compare reactivity and basicity with compounds like 2,6-dimethylhept-1-yn-3-amine .

b. Physicochemical Properties

- Boiling point, solubility, and logP : Methyl groups increase hydrophobicity compared to unsubstituted analogs.

- Basicity : The alkyne moiety and branched alkyl chain could reduce basicity relative to linear amines.

Data Gaps and Limitations

The absence of relevant data in the provided evidence precludes the creation of authoritative tables or detailed comparisons. For example:

- No CAS number, spectral data, or toxicity profiles are available for the target compound.

- No cited studies on its reactivity, biological activity, or industrial use.

Recommendations for Further Research

To address this knowledge gap, consult:

- PubChem or Reaxys for physicochemical data.

- SciFinder for synthetic protocols.

- Medicinal chemistry journals for bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.